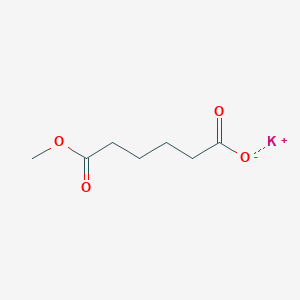
Methyl potassium adipate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl potassium adipate is a useful research compound. Its molecular formula is C7H11KO4 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Production
1.1 Co-Monomer in Polyesters and Polyamides
Methyl potassium adipate can serve as a co-monomer in the synthesis of polyesters and polyamides. It can be copolymerized with other monomers such as lactic acid and glycolic acid to produce biodegradable polyesters. The incorporation of this compound into these polymers enhances their mechanical properties and thermal stability, making them suitable for various applications including packaging and biomedical devices .
1.2 Building Blocks for Biodegradable Materials
The compound acts as a building block for biodegradable materials, particularly in the development of polyhydroxyalkanoates (PHAs). PHAs are gaining popularity due to their biodegradability and biocompatibility, making them ideal for applications in tissue engineering and drug delivery systems. This compound contributes to the functionalization of these polymers, allowing for tailored properties suitable for specific applications .
Biomedical Applications
2.1 Tissue Engineering
This compound has potential applications in tissue engineering due to its biocompatibility and ability to form hydrogels. These hydrogels can be used as scaffolds for cell growth, supporting the regeneration of tissues such as cartilage and bone. The compound's structure allows for the incorporation of bioactive molecules, enhancing cell adhesion and proliferation .
2.2 Drug Delivery Systems
In drug delivery systems, this compound can be utilized to create nanoparticles that encapsulate therapeutic agents. These nanoparticles can improve the solubility and stability of drugs while providing controlled release profiles. The ability to modify the polymer's properties through the incorporation of this compound allows for the design of more effective drug delivery systems .
Industrial Applications
3.1 Surface Coatings and Adhesives
This compound is also explored for use in surface coatings and adhesives due to its favorable chemical properties. Its compatibility with various substrates makes it an excellent candidate for enhancing adhesion and durability in coatings used in construction and automotive industries .
3.2 Food Packaging
The compound's biodegradability makes it an attractive option for food packaging materials. By incorporating this compound into packaging films, manufacturers can create environmentally friendly alternatives that reduce plastic waste while maintaining food safety standards .
Case Studies
Propiedades
Número CAS |
10525-19-6 |
|---|---|
Fórmula molecular |
C7H11KO4 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
potassium;6-methoxy-6-oxohexanoate |
InChI |
InChI=1S/C7H12O4.K/c1-11-7(10)5-3-2-4-6(8)9;/h2-5H2,1H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
VIKLNKRRVRFMJF-UHFFFAOYSA-M |
SMILES |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES isomérico |
COC(=O)CCCCC(=O)[O-].[K+] |
SMILES canónico |
COC(=O)CCCCC(=O)[O-].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















